2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 6-methoxy-3-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves the condensation of 2,4-dichloropyrimidine with 6-methoxy-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. This reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 of the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions. Solvents like DMF or dimethyl sulfoxide (DMSO) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer and antiviral agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in critical biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: This compound has a similar structure but contains a triazine ring instead of a pyrimidine ring.
2,4-Dichloro-6-(methoxymethyl)pyrimidine: This compound has a methoxymethyl group instead of a methoxy group.
Uniqueness
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine is unique due to the presence of both pyrimidine and pyridine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1215104-03-2 |
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Molecular Formula |
C10H7Cl2N3O |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
2,4-dichloro-6-(6-methoxypyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-9-3-2-6(5-13-9)7-4-8(11)15-10(12)14-7/h2-5H,1H3 |
InChI Key |
CZECYMGIJLWWJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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